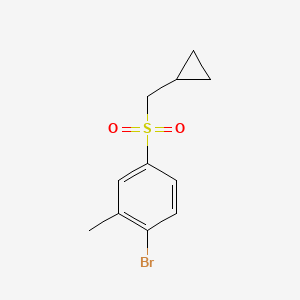
1-Bromo-4-((cyclopropylmethyl)sulfonyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-((cyclopropylmethyl)sulfonyl)-2-methylbenzene is an organic compound with a complex structure that includes a bromine atom, a cyclopropylmethyl group, and a sulfonyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-4-((cyclopropylmethyl)sulfonyl)-2-methylbenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 2-methylbenzene followed by the introduction of the cyclopropylmethyl group and the sulfonyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimized reaction conditions and large-scale equipment to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-Bromo-4-((cyclopropylmethyl)sulfonyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the compound’s properties and reactivity.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-((cyclopropylmethyl)sulfonyl)-2-methylbenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism by which 1-Bromo-4-((cyclopropylmethyl)sulfonyl)-2-methylbenzene exerts its effects depends on its specific application. In organic synthesis, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and sulfonyl groups, which can activate or deactivate certain positions on the benzene ring. In medicinal chemistry, its derivatives may interact with biological targets through various pathways, including enzyme inhibition or receptor binding .
Comparison with Similar Compounds
1-Bromo-4-((cyclopropylmethyl)sulfonyl)-2-methylbenzene can be compared with similar compounds such as:
1-Bromo-4-(methylsulfonyl)benzene: Lacks the cyclopropylmethyl group, which may affect its reactivity and applications.
4-Bromophenylmethylsulfoxide: Contains a sulfoxide group instead of a sulfonyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C11H13BrO2S |
|---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
1-bromo-4-(cyclopropylmethylsulfonyl)-2-methylbenzene |
InChI |
InChI=1S/C11H13BrO2S/c1-8-6-10(4-5-11(8)12)15(13,14)7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 |
InChI Key |
BGFBOPUHMLXANZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)CC2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


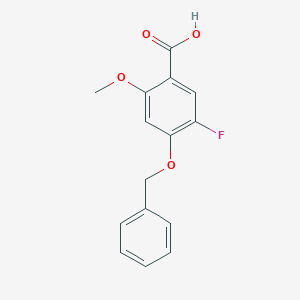

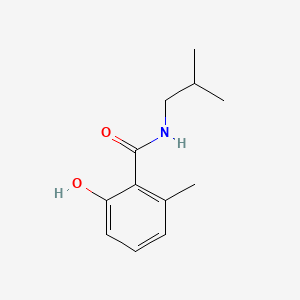
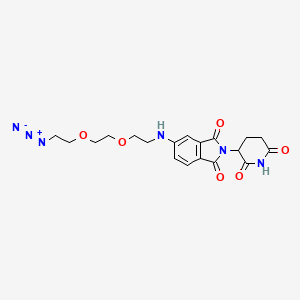
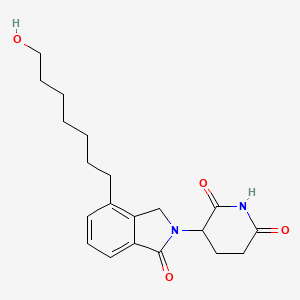
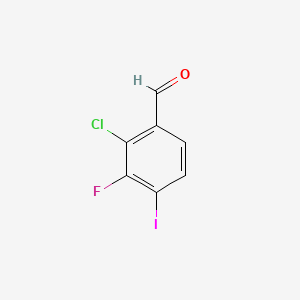
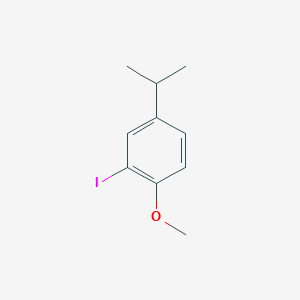

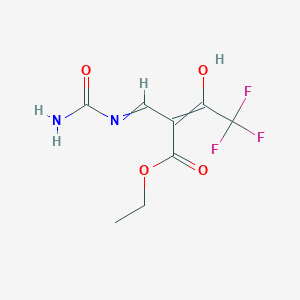
![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B14774472.png)
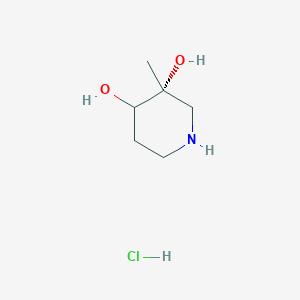
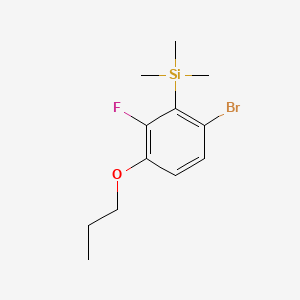
![5-O-benzyl 7a-O-ethyl (7aR)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate](/img/structure/B14774489.png)

